6-chloro-5-methyl-1H-indole-2-carboxylic acid
Overview
Description
“6-chloro-5-methyl-1H-indole-2-carboxylic acid” is a halogenated heterocycle . It has the empirical formula C10H8ClNO2 and a molecular weight of 209.63 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “6-chloro-5-methyl-1H-indole-2-carboxylic acid” can be represented by the SMILES stringCn1c(cc2ccc(Cl)cc12)C(O)=O
. This indicates that the compound has a methyl group attached to an indole ring, which is further substituted with a chlorine atom and a carboxylic acid group . Chemical Reactions Analysis
While specific chemical reactions involving “6-chloro-5-methyl-1H-indole-2-carboxylic acid” are not detailed in the literature, indole derivatives are known to participate in a variety of reactions. For instance, methyl indole-5-carboxylate, a related compound, can be prepared by the esterification of indole-5-carboxylic acid .Physical And Chemical Properties Analysis
“6-chloro-5-methyl-1H-indole-2-carboxylic acid” is a solid compound . It has a molecular weight of 209.63 . The compound’s InChI key isBMHTUBVXMTYFAS-UHFFFAOYSA-N
.
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation or skin contact, and seeking medical advice if one feels unwell after exposure .
Future Directions
Indole derivatives, including “6-chloro-5-methyl-1H-indole-2-carboxylic acid”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The synthesis of novel indole derivatives and the investigation of their biological activities are areas of ongoing research .
properties
IUPAC Name |
6-chloro-5-methyl-1H-indole-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-6-3-9(10(13)14)12-8(6)4-7(5)11/h2-4,12H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUFXTJJQBCRPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-methyl-1H-indole-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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